4(3H)-Pyrimidinone,2-(methylthio)-5-propyl-
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Overview
Description
4(3H)-Pyrimidinone,2-(methylthio)-5-propyl- is a heterocyclic organic compound that belongs to the pyrimidine family Pyrimidines are aromatic heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4(3H)-Pyrimidinone,2-(methylthio)-5-propyl- typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the nucleophilic substitution of 2-(methylthio)pyrimidin-4(3H)-one with propyl halides. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, which allow for better control of reaction conditions and improved yields. The choice of solvents and reagents is also optimized to reduce costs and environmental impact .
Chemical Reactions Analysis
Types of Reactions
4(3H)-Pyrimidinone,2-(methylthio)-5-propyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound to its corresponding thiol derivative using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride.
Substitution: Alkyl halides, aryl halides, potassium carbonate, dimethylformamide (DMF).
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiol derivatives.
Substitution: Various alkyl or aryl-substituted pyrimidinones.
Scientific Research Applications
4(3H)-Pyrimidinone,2-(methylthio)-5-propyl- has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the context of metabolic pathways involving pyrimidine derivatives.
Medicine: Explored for its potential antiviral, anticancer, and antimicrobial properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4(3H)-Pyrimidinone,2-(methylthio)-5-propyl- involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding or altering enzyme conformation. This inhibition can disrupt metabolic pathways and cellular processes, leading to therapeutic effects in the treatment of diseases .
Comparison with Similar Compounds
Similar Compounds
Quinazoline Derivatives: These compounds also contain a nitrogen-containing heterocyclic ring and have similar biological activities, including anticancer and antimicrobial properties.
1,2,4-Triazole Derivatives: Known for their broad spectrum of biological activities, including antifungal and anticancer properties.
Uniqueness
4(3H)-Pyrimidinone,2-(methylthio)-5-propyl- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methylthio and propyl groups can influence the compound’s reactivity and interaction with biological targets, making it a valuable scaffold for drug development and other applications .
Properties
Molecular Formula |
C8H12N2OS |
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Molecular Weight |
184.26 g/mol |
IUPAC Name |
2-methylsulfanyl-5-propyl-1H-pyrimidin-6-one |
InChI |
InChI=1S/C8H12N2OS/c1-3-4-6-5-9-8(12-2)10-7(6)11/h5H,3-4H2,1-2H3,(H,9,10,11) |
InChI Key |
XZSBYOPGQZIWKD-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=CN=C(NC1=O)SC |
Origin of Product |
United States |
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